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Compound of Interest

Compound Name: GSK864

Cat. No.: B607869 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of GSK864 with other prominent pan-inhibitors of mutant

isocitrate dehydrogenase 1 (IDH1). The information is supported by experimental data to

facilitate informed decisions in research and development.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers,

including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations

confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-

hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the

development of inhibitors targeting mutant IDH1 has become a significant therapeutic strategy.

GSK864 is an allosteric inhibitor of mutant IDH1, demonstrating potency against various IDH1

mutations. This guide compares its efficacy with other notable pan-IDH1 inhibitors, namely

Ivosidenib (AG-120) and BAY-1436032, based on available preclinical data.

Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The

following table summarizes the biochemical IC50 values of GSK864, Ivosidenib, and BAY-

1436032 against the most common IDH1-R132H mutation. This data is extracted from a study

that directly compared these inhibitors under the same experimental conditions, providing a

reliable basis for comparison.
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Inhibitor Target IC50 (nM)

GSK864 IDH1-R132H 15.2[1]

Ivosidenib (AG-120) IDH1-R132H 12[2]

BAY-1436032 IDH1-R132H 15[3][4]

Data from "Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase

1 Variant Inhibitors".

GSK864 also exhibits potent inhibition against other IDH1 R132 mutations, with reported IC50

values of 8.8 nM for R132C and 16.6 nM for R132G[1].

Cellular Activity: Inhibition of 2-HG Production
The primary function of mutant IDH1 inhibitors in a cellular context is to reduce the production

of the oncometabolite 2-HG. The following table presents the half-maximal effective

concentration (EC50) or IC50 values for the inhibition of 2-HG in cellular assays.

Inhibitor Cell Line IDH1 Mutation
Cellular IC50/EC50
(nM)

GSK864 HT1080 R132C 320 (EC50)[1]

Ivosidenib (AG-120) HT1080 R132C 7.5 (IC50)

BAY-1436032 HT1080 R132C 135 (IC50)

Data compiled from multiple sources, which may account for variations in experimental

conditions.

In Vivo Efficacy: Preclinical Animal Models
Preclinical studies in animal models provide valuable insights into the potential therapeutic

efficacy of these inhibitors.

GSK864: In a mouse xenograft model of human AML with IDH1 mutations, intraperitoneal

administration of GSK864 led to a reduction in leukemic blasts[1]. A study in CD-1 mice
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demonstrated that significant concentrations of GSK864 were maintained in peripheral blood

for up to 24 hours following a dose of 213 mg/kg[1].

BAY-1436032: Oral administration of BAY-1436032 in patient-derived xenograft (PDX) models

of IDH1-mutant AML resulted in the clearance of leukemic blasts, induction of myeloid

differentiation, depletion of leukemic stem cells, and prolonged survival[3][4].

Ivosidenib (AG-120): In a mouse xenograft model using HT1080 cells, oral administration of

Ivosidenib led to a significant reduction in tumor 2-HG levels.

Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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